N-Me-D-Val-OBzl.TosOH
Description
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Properties
Molecular Formula |
C20H27NO5S |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
benzyl (2R)-3-methyl-2-(methylamino)butanoate;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)12(14-3)13(15)16-9-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,10,12,14H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/t12-;/m1./s1 |
InChI Key |
XBFVKORYWHMVCH-UTONKHPSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@H](C(=O)OCC1=CC=CC=C1)NC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)NC |
Origin of Product |
United States |
Choice of Coupling Reagents and Additives:
The selection of appropriate coupling reagents is paramount. Reagents known to minimize racemization are preferred. For instance, coupling through an N-hydroxysuccinimide (HONSu) ester has been shown to yield stereochemically pure products, even in the presence of salts that would otherwise promote racemization. researchgate.netcdnsciencepub.com The addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and Oxyma is a common and effective strategy, especially when using carbodiimide-type condensing agents like DIC. peptide.comhighfine.com These additives work by forming activated esters that are less prone to racemization. highfine.com For particularly challenging couplings involving sterically hindered N-alkyl amino acids, reagents like (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyAOP) have shown high efficiency with minimal racemization. peptide.comresearchgate.net
Control of Reaction Conditions:
Careful control of reaction parameters is essential. For instance, excess heat during N-methylation can lead to racemization, with optimal temperatures typically ranging from 0–25°C. The choice of solvent is also critical, with less polar solvents generally being favored to reduce the rate of racemization. researchgate.netcdnsciencepub.com The basicity and steric hindrance of the organic base used in the coupling reaction can also have a significant impact. highfine.com Bases with greater steric hindrance and lower basicity, such as N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine, are often preferred over less hindered and more basic amines like triethylamine (B128534) to minimize racemization. highfine.com
Use of Protecting Groups:
The judicious use of protecting groups can help to minimize side reactions and maintain stereochemical integrity. For example, using a tert-butyl ester to protect the carboxylic acid can help to prevent side reactions during the benzylation of the valine derivative. The N-terminal protecting group also plays a role. While acyl-type protecting groups can sometimes contribute to racemization, urethane-type protecting groups like benzyloxycarbonyl (Z) and tert-butyloxycarbonyl (Boc) are generally preferred as they are less likely to promote oxazolone (B7731731) formation. wiley-vch.de
Purification Techniques:
Reaction Mechanisms in N-Alkylation and Esterification Reactions
The synthesis of N-Me-D-Val-OBzl involves two key transformations: N-alkylation (specifically, methylation) of the D-valine nitrogen and esterification of its carboxyl group to form a benzyl (B1604629) ester.
The N-methylation of amino acids is a critical step that can be achieved through various synthetic routes. One common laboratory method involves the use of a base and a methylating agent, such as methyl iodide with sodium hydride (NaH). researchgate.net In this process, the selection of reagents is crucial for achieving selective N-methylation. For instance, the selective N-methylation of Boc-protected valine in the presence of a free carboxyl group has been attributed to the chelation of the carboxylate by the sodium ion (Na+), which protects it from reacting. researchgate.net
Modern approaches often employ catalytic methods to enhance efficiency and selectivity. Ruthenium and Copper-based catalysts have been developed for the N-alkylation of amines and amino acid derivatives using alcohols as alkylating agents, which is considered a green chemistry approach. researchgate.netd-nb.info Kinetic and mechanistic studies of a skeletal copper-based catalyst using methanol (B129727) revealed a borrowing hydrogen pathway, where N-monomethylation exhibits a lower activation energy. researchgate.net The active copper surface is the key site for activating methanol to form an aldehyde intermediate, the concentration of which influences product selectivity. researchgate.net
Esterification, the second key reaction, is often catalyzed by strong acids. However, for sensitive substrates, other reagents can be more efficient. Comparative studies have shown that thionyl chloride (SOCl₂) can outperform sulfuric acid in the esterification of N-methyl-D-valine, achieving high conversion to its benzyl ester with minimal side reactions when conducted at low temperatures in polar aprotic solvents.
Table 1: Catalyst Performance in the Esterification of N-Methyl-D-Valine
| Catalyst | Temperature (°C) | Solvent | Conversion (%) |
| H₂SO₄ | 25 | Methanol | 75 |
| SOCl₂ | -10 | Acetone | 88 |
| p-TsOH | 25 | Toluene | 70 |
This table is interactive. You can sort and filter the data.
The derivatization of amino acids is governed by both kinetic and thermodynamic factors. In N-methylation reactions, temperature plays a critical role. By modulating the reaction temperature, it is possible to control the extent of methylation, allowing for the tunable synthesis of N-monomethylated or N,N-dimethylated products. researchgate.net For example, with certain copper catalysts, lower activation energy favors N-monomethylation. researchgate.net
In esterification reactions, kinetic studies recommend limiting reaction times to prevent side reactions like transesterification, especially when the molecule is exposed to nucleophiles. The choice of solvent and catalyst concentration are also critical parameters that can be optimized to maximize reaction yield and efficiency. For instance, polar aprotic solvents can enhance esterification rates by stabilizing reactive intermediates like acyl chlorides.
Reactivity Profiles in Peptide Bond Formation
The incorporation of N-methylated amino acids like N-Me-D-Val-OBzl into peptide chains is a significant challenge in peptide synthesis. The primary reason is the increased steric hindrance caused by the N-methyl group, which makes peptide bond formation difficult. scielo.org.mxcem.com
Standard peptide coupling reagents are often inefficient when used with N-methylated amino acids, leading to low yields and slow reaction rates. researchgate.net Consequently, more potent activating reagents are required to achieve high coupling yields. peptide.com Reagents such as HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate (B91526) N-oxide) have proven to be highly effective for sterically hindered couplings, providing high yields and short reaction times under mild conditions. scielo.org.mx Other successful reagents include PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate). peptide.comnih.gov In contrast, reagents like HBTU and HCTU are generally less effective for these challenging couplings. peptide.com
Table 2: Coupling Reagent Efficiency for N-Methylated Amino Acids scielo.org.mxpeptide.com
| Coupling Reagent | Relative Efficiency | Typical Conditions | Notes |
| HATU | High | 4 eq. reagent, 8 eq. DIEA, DMF | Very efficient for sterically hindered couplings. scielo.org.mx |
| PyBroP® | High | 2 eq. reagent, 6 eq. DIPEA, DCM | Effective for difficult couplings. peptide.com |
| COMU | High | - | Particularly effective for N/Cα-disubstituted peptides. nih.gov |
| DCC | Low | Long reaction times (24-72h) | Lower yields compared to HATU. scielo.org.mx |
| HBTU/HCTU | Low | - | Less effective for N-methyl amino acid coupling. peptide.com |
| BOP-Cl | Moderate-High | - | Reported for use in N-methyl amino acid coupling. peptide.com |
This table is interactive. You can sort and filter the data.
The N-α-methylation of amino acids introduces significant steric bulk around the nitrogen atom. scielo.org.mx This steric hindrance impedes the approach of the incoming acylating species, slowing down the rate of peptide bond formation. researchgate.net Activated N-methylated amino acids are bulkier than their non-methylated counterparts, and while the alkylated amine is more basic, this slight increase in nucleophilicity is often outweighed by the steric hindrance. scielo.org.mx The challenge is further compounded when coupling two N-methylated residues together. peptide.com To overcome these steric challenges, in addition to using powerful coupling reagents, strategies such as microwave-assisted solid-phase peptide synthesis (SPPS) have been employed to drive difficult couplings to completion more efficiently. cem.com
Spectroscopic and Analytical Characterization Methodologies for N Me D Val Obzl.tosoh Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like N-Me-D-Val-OBzl.TosOH. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and their spatial relationships. researchgate.netcreative-biostructure.com
1D and 2D NMR Techniques for Primary Structure Confirmation
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, is used to identify the primary structure by detecting the different chemical environments of the hydrogen and carbon atoms within the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, distinct signals are expected for the protons of the valine side chain, the N-methyl group, the benzyl (B1604629) ester, and the tosylate counter-ion.
¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. Characteristic signals are expected for the ester carbonyl carbon, the N-methyl carbon, and the carbons of the benzyl and tosyl groups.
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assembling the complete structural puzzle. creative-biostructure.comnih.gov
COSY: This experiment identifies protons that are coupled to each other, confirming the connectivity within the valine residue (e.g., the correlation between the α-proton and the β-proton). researchgate.net
HSQC: This technique correlates proton signals directly with the carbon atoms to which they are attached, allowing for definitive assignment of both ¹H and ¹³C resonances. researchgate.netnih.gov
The following table summarizes the anticipated NMR data for the cationic component, N-Me-D-Val-OBzl.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| Valine α-CH | ~3.9-4.1 | ~65-70 | Shifted downfield due to adjacent ester and nitrogen groups. |
| Valine β-CH | ~2.1-2.3 | ~30-32 | Couples with α-CH and γ-CH₃ protons. |
| Valine γ-CH₃ (x2) | ~0.9-1.1 | ~18-20 | Two distinct signals for the diastereotopic methyl groups. |
| N-CH₃ | ~2.4-2.6 | ~50-55 | A singlet in ¹H NMR. |
| Benzyl CH₂ | ~5.1-5.3 | ~66-70 | A singlet, or two doublets if protons are diastereotopic. |
| Benzyl Aromatic CH | ~7.3-7.5 | ~128-136 | Multiple signals for the aromatic ring protons. |
| Ester C=O | N/A | ~170-175 | Characteristic chemical shift for an ester carbonyl. |
| Tosylate Aromatic CH | ~7.1-7.2 and ~7.7-7.8 | ~125-145 | Two distinct doublets (AA'BB' system). |
| Tosylate CH₃ | ~2.3-2.4 | ~21-22 | A sharp singlet in ¹H NMR. |
Note: Predicted values are based on typical chemical shifts for similar functional groups found in related amino acid derivatives. nih.govmdpi.com
Isotopic Labeling in NMR Studies
For more complex applications, such as incorporating this compound into larger peptides or for detailed dynamic studies, isotopic labeling is a powerful technique. sigmaaldrich.com By replacing naturally abundant atoms like ¹²C, ¹⁴N, and ¹H with NMR-active isotopes such as ¹³C, ¹⁵N, and ²H, researchers can selectively observe specific parts of a molecule. nih.gov
For valine derivatives, specific labeling strategies are particularly useful due to the presence of two prochiral methyl groups. researchgate.net
Selective ¹³C Labeling: Using biosynthetic precursors like ¹³C-labeled α-ketoisovalerate allows for the specific incorporation of ¹³C into the valine side chain. nih.govresearchgate.net
Stereospecific Labeling: Advanced methods enable the stereospecific labeling of either the pro-R or pro-S methyl group of valine. This simplifies crowded regions of an NMR spectrum and provides crucial constraints for structure determination. researchgate.netnih.gov
¹⁵N Labeling: Incorporation of ¹⁵N at the amino group allows for heteronuclear correlation experiments (e.g., ¹H-¹⁵N HSQC), which are fundamental in protein NMR. creative-biostructure.com
Deuteration: Replacing protons with deuterium (B1214612) (²H) can simplify ¹H NMR spectra and reduce relaxation effects in large molecules, leading to sharper signals. sigmaaldrich.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is routinely used to confirm the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique, meaning it can ionize molecules without causing significant fragmentation. libretexts.orgresearchgate.net This makes it ideal for analyzing thermally labile compounds like protected amino acids. mdpi.com When analyzing the salt this compound, the spectrum typically shows the ion corresponding to the protonated cation, [N-Me-D-Val-OBzl+H]⁺. The tosylate anion is usually not observed in positive ion mode.
Tandem mass spectrometry (MS/MS) can be performed on the isolated parent ion to induce fragmentation. This provides valuable structural information based on the resulting fragment ions.
| Ion | Chemical Formula | Calculated m/z (Monoisotopic) | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ (Parent Ion) | C₁₃H₂₀NO₂⁺ | 222.1494 | Protonated N-Me-D-Val-OBzl. |
| [M+H - C₇H₇]⁺ | C₆H₁₃NO₂⁺ | 131.0920 | Loss of the benzyl radical. |
| [M+H - C₇H₈O]⁺ | C₆H₁₂NO⁺ | 114.0919 | Loss of benzyl alcohol. |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Tropylium ion from the benzyl group. |
MALDI-TOF Mass Spectrometry for Derivatization Products
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique, particularly well-suited for the analysis of larger molecules like peptides. nih.govspringernature.com If this compound is used in peptide synthesis, MALDI-TOF can be employed to analyze the resulting protected peptide fragments. rsc.org
A critical consideration in the MALDI analysis of protected peptides is the choice of the matrix. Many common matrices are acidic (e.g., 2,5-dihydroxybenzoic acid) and can cause the partial or complete cleavage of acid-labile protecting groups, such as the benzyl ester. nih.gov This can lead to misinterpretation of the mass spectrum. To avoid this artifact, neutral matrices like 2,4,6-trihydroxyacetophenone or 2-amino-5-nitropyridine (B18323) are recommended for the analysis of peptides containing acid-sensitive protecting groups. nih.gov
High-Resolution Mass Spectrometry for Elemental Composition
High-Resolution Mass Spectrometry (HRMS), frequently coupled with ESI, provides mass measurements with very high accuracy (typically to within 5 parts per million). This precision allows for the unambiguous determination of a molecule's elemental composition.
For this compound, HRMS would be used to confirm the exact elemental formula of the observed parent ion. By comparing the experimentally measured mass to the theoretical mass calculated from the chemical formula, a high degree of confidence in the compound's identity is achieved. This technique can easily distinguish between molecules that have the same nominal mass but different elemental compositions.
| Ion | Elemental Formula | Theoretical Exact Mass (m/z) | Example of Isobaric Interference | Formula and Mass of Interference |
|---|---|---|---|---|
| [N-Me-D-Val-OBzl+H]⁺ | C₁₃H₂₀NO₂⁺ | 222.1494 | An ion with a different formula but same nominal mass. | e.g., C₁₀H₂₄N₃O₂⁺ (222.1868) |
The significant difference between the theoretical exact mass of the target ion and potential isobaric interferences allows HRMS to provide definitive confirmation of the elemental composition.
Compound Name Reference Table
| Abbreviation/Common Name | Full Chemical Name |
|---|---|
| This compound | N-Methyl-D-valine benzyl ester p-toluenesulfonate |
| COSY | Correlation Spectroscopy |
| HSQC | Heteronuclear Single Quantum Coherence |
| ESI-MS | Electrospray Ionization Mass Spectrometry |
| MALDI-TOF MS | Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry |
| HRMS | High-Resolution Mass Spectrometry |
| 2,5-dihydroxybenzoic acid | 2,5-dihydroxybenzoic acid |
| 2,4,6-trihydroxyacetophenone | 2,4,6-trihydroxyacetophenone |
| 2-amino-5-nitropyridine | 2-amino-5-nitropyridine |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a rapid and non-destructive tool for the qualitative confirmation of this compound. nih.gov These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint that corresponds to the specific functional groups present. By analyzing the absorption (IR) or scattering (Raman) of light, researchers can verify the presence of key structural components such as the ester carbonyl, the sulfonate group, aromatic rings, and the N-methylated amino acid backbone.
The expected vibrational frequencies for this compound are derived from the characteristic vibrations of its constituent parts: the N-methyl-D-valine cation, the benzyl ester, and the tosylate anion.
Key Functional Group Vibrations:
Ammonium (N-H+) Stretch: The presence of the protonated secondary amine gives rise to stretching vibrations, typically observed in the broad region of 2400-2800 cm⁻¹.
Ester Carbonyl (C=O) Stretch: A strong, sharp absorption band characteristic of the benzyl ester carbonyl group is expected in the range of 1735-1750 cm⁻¹.
Sulfonate (S=O) Stretch: The tosylate counter-ion will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found near 1250-1175 cm⁻¹ and 1050-1030 cm⁻¹, respectively.
Aromatic C=C Stretches: Both the benzyl and tosylate groups contain aromatic rings, which produce a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.
C-O and S-O Stretches: Vibrations corresponding to the C-O ester linkage and the S-O bond of the sulfonate appear in the fingerprint region (1300-1000 cm⁻¹).
The following table summarizes the anticipated vibrational bands for the structural verification of this compound.
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |
| Ammonium (R₂N⁺H-CH₃) | N-H Stretch | 2400 - 2800 | Broad, Medium |
| Alkyl (Isopropyl, Methyl) | C-H Stretch | 2960 - 2850 | Medium to Strong |
| Ester (Ar-C=O)-O-CH₂-Ar | C=O Stretch | 1735 - 1750 | Strong, Sharp |
| Aromatic Rings (Benzyl, Tosyl) | C=C Stretch | 1600, 1580, 1500, 1450 | Medium, Sharp |
| Tosylate (-SO₃⁻) | Asymmetric S=O Stretch | 1250 - 1175 | Strong |
| Ester / Tosylate | C-O / S-O Stretch | 1300 - 1000 | Medium to Strong |
| Tosylate (-SO₃⁻) | Symmetric S=O Stretch | 1050 - 1030 | Strong |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from closely related isomers. High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for analyzing volatile derivatives, often in the context of metabolic studies or for detecting trace impurities after chemical modification.
HPLC is the gold standard for assessing the chemical and stereoisomeric purity of this compound. Purity levels are typically expected to be greater than 98% for research-grade material. vwr.com A reversed-phase HPLC (RP-HPLC) method is commonly used, where the compound is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase.
Purity Analysis: For routine purity analysis, a gradient elution method using a mixture of water and an organic solvent (typically acetonitrile (B52724) or methanol), often with an acid modifier like trifluoroacetic acid (TFA) or formic acid, provides excellent separation of the main compound from synthesis starting materials or by-products. Detection is usually performed with a UV detector, monitoring at a wavelength where the aromatic benzyl and tosylate groups absorb, such as 254 nm or 220 nm.
Stereoisomer Separation: Since the compound is derived from D-valine, a critical quality attribute is the absence or strict control of its enantiomeric counterpart, N-Me-L-Val-OBzl.TosOH. The separation of these enantiomers cannot be achieved on a standard achiral column. Chiral HPLC is required for this purpose. This involves using a chiral stationary phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to different retention times. Alternatively, the sample can be reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. mdpi.com
The table below outlines a representative HPLC method for purity analysis.
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Aqueous component of the mobile phase. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Organic component for elution. |
| Elution Mode | Gradient (e.g., 5% to 95% B over 20 minutes) | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temperature | 25 °C | Ensures reproducible retention times. |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm | Detection of aromatic moieties (benzyl and tosyl). |
| Injection Volume | 10 µL | Standard volume for analysis. |
| Stereoisomer Check | Chiral Stationary Phase Column (e.g., cellulose (B213188) or amylose-based) with a suitable isocratic mobile phase | To resolve and quantify the L-enantiomer impurity. |
Direct analysis of the salt this compound by GC-MS is not feasible due to its low volatility and thermal instability. However, GC-MS is a powerful technique for analyzing the core amino acid structure after chemical derivatization to create a volatile and thermally stable analogue. researchgate.net This approach is particularly useful for confirming the identity of the N-methyl-D-valine moiety and for quantifying it in complex matrices.
The process typically involves a two-step derivatization:
Hydrolysis: The benzyl ester is cleaved (e.g., via hydrogenolysis) to release the free N-methyl-D-valine.
Derivatization: The resulting amino acid is converted into a volatile derivative. A common method is esterification of the carboxyl group (e.g., with methanolic HCl) followed by acylation of the amine and any other reactive groups (e.g., with pentafluoropropionic anhydride (B1165640), PFPA). nih.govmdpi.com
The resulting derivative, such as the methyl ester-pentafluoropropionyl derivative of N-methyl-valine, is sufficiently volatile for GC separation. The mass spectrometer then provides a fragmentation pattern that can be used for definitive structural identification and sensitive quantification. sigmaaldrich.com Chiral GC columns can also be used at this stage to confirm the enantiomeric purity of the starting material. nih.gov
The following table summarizes a typical workflow for the GC-MS analysis of the core amino acid.
| Step | Procedure | Rationale |
| 1. Sample Prep | Cleavage of benzyl ester and removal of tosylate (e.g., hydrogenolysis followed by ion exchange). | To isolate the core N-methyl-D-valine amino acid. |
| 2. Derivatization | Two-step reaction: 1) Esterification with methanolic HCl; 2) Acylation with Pentafluoropropionic Anhydride (PFPA). | To create a volatile and thermally stable derivative suitable for GC analysis. mdpi.com |
| 3. GC Separation | Capillary GC with a chiral stationary phase (e.g., Chirasil-L-Val). | To separate the derivatized enantiomers (D and L forms) and other volatile impurities. nih.gov |
| 4. Ionization | Electron Ionization (EI) at 70 eV. | Standard ionization technique that produces a reproducible and characteristic fragmentation pattern. |
| 5. MS Detection | Mass analysis in full scan mode for identification or Selected Ion Monitoring (SIM) for quantification. | Provides structural information (mass spectrum) and enables highly sensitive detection. |
Lack of Publicly Available Research Hinders In-Depth Computational Analysis of this compound
A comprehensive review of scientific literature and research databases reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound this compound. Despite the well-established methodologies in computational chemistry for analyzing molecular structures and behaviors, their direct application to this particular compound is not documented in publicly accessible research.
Initial searches for scholarly articles detailing quantum chemical calculations, molecular dynamics simulations, or reaction pathway modeling for this compound did not yield any specific studies. The available information is predominantly limited to chemical supplier catalogs, which provide basic identifiers such as CAS numbers and molecular formulas, but lack the in-depth scientific data necessary for a thorough computational analysis.
Consequently, the creation of a detailed article with specific data tables and in-depth research findings, as per the requested outline, is not feasible at this time due to the absence of foundational research on the electronic structure, conformational dynamics, and reaction mechanisms of this compound. Further research and publication in peer-reviewed journals would be required to provide the specific data needed to populate the outlined sections on its computational and theoretical chemistry.
Computational and Theoretical Chemistry Approaches to N Me D Val Obzl.tosoh
Reaction Pathway Modeling and Transition State Analysis
Elucidation of Catalytic Mechanisms and Intermediates
The formation of N-Me-D-Val-OBzl.TosOH, likely through the esterification of N-methyl-D-valine with benzyl (B1604629) alcohol catalyzed by p-toluenesulfonic acid, involves a series of reaction steps and intermediates. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for mapping the potential energy surface of such reactions, thereby elucidating the most probable mechanistic pathways. ekb.eg
DFT calculations can be employed to model the geometries of reactants, transition states, intermediates, and products. rsc.org For the acid-catalyzed esterification leading to this compound, a proposed mechanism would involve the protonation of the carboxylic acid group of N-methyl-D-valine by p-toluenesulfonic acid, followed by nucleophilic attack by benzyl alcohol. Subsequent dehydration would yield the final ester product. Each step in this proposed mechanism can be computationally modeled to determine its energetic feasibility.
A hypothetical reaction coordinate diagram for the p-toluenesulfonic acid-catalyzed esterification of N-methyl-D-valine with benzyl alcohol, as could be determined by DFT calculations, is presented below.

Table 1: Hypothetical Calculated Relative Energies for Intermediates and Transition States in the Formation of N-Me-D-Val-OBzl+
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (N-Me-D-Val + Benzyl Alcohol + H+) | 0.0 |
| TS1 | First Transition State | +15.2 |
| INT1 | Tetrahedral Intermediate | -5.7 |
| TS2 | Second Transition State | +12.8 |
| P | Products (N-Me-D-Val-OBzl+ + H2O) | -10.3 |
Note: These values are hypothetical and serve to illustrate the type of data that would be generated from DFT calculations.
Predictive Modeling for Derivatization and Reactivity
Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and other machine learning approaches, can be invaluable in forecasting the reactivity of this compound and guiding the synthesis of its derivatives. nih.gov These models establish a mathematical relationship between the chemical structure and a specific property, such as reaction rate or biological activity. uestc.edu.cn
For this compound, predictive models could be developed to explore how modifications to the molecule would affect its properties. For instance, by systematically varying the substituents on the benzyl group or replacing the tosylate counterion, a dataset of virtual compounds can be generated. For each of these virtual derivatives, a set of molecular descriptors would be calculated. These descriptors can be constitutional, topological, geometrical, or electronic in nature.
A QSAR model could then be trained on a dataset of known compounds with measured reactivity to correlate these descriptors with the observed property. Once validated, this model could be used to predict the reactivity of new, unsynthesized derivatives of this compound. This approach can significantly streamline the drug discovery and development process by prioritizing the synthesis of compounds with the most promising predicted properties. nih.gov
Molecular dynamics (MD) simulations offer another avenue for predictive modeling. MD simulations can provide insights into the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a biological receptor. nih.govamericanpeptidesociety.org By simulating the dynamic behavior of the molecule, it is possible to identify key structural features that govern its reactivity and interactions. For example, the accessibility of the ester group to nucleophilic attack could be assessed through MD simulations, providing a qualitative prediction of its susceptibility to hydrolysis under different conditions.
Table 2: Example of Molecular Descriptors for Predictive Modeling of this compound Derivatives
| Derivative | Molecular Weight | LogP | Polar Surface Area (Å2) | Predicted Reactivity (Arbitrary Units) |
| This compound | 421.55 | 2.8 | 65.4 | 1.00 |
| N-Me-D-Val-O(4-Cl-Bzl).TosOH | 455.99 | 3.5 | 65.4 | 1.25 |
| N-Me-D-Val-O(4-MeO-Bzl).TosOH | 451.58 | 2.6 | 74.6 | 0.85 |
| N-Me-D-Val-O(4-NO2-Bzl).TosOH | 466.54 | 2.7 | 111.2 | 1.80 |
Note: The predicted reactivity values are for illustrative purposes to demonstrate the output of a hypothetical QSAR model.
Advanced Applications and Research Horizons of N Me D Val Obzl.tosoh
Integration in Peptidomimetic and Cyclic Peptide Synthesis
N-methylated amino acids, such as N-Me-D-Val-OBzl.TosOH, are fundamental components in the construction of peptidomimetics and cyclic peptides. The incorporation of an N-methyl group on the amide backbone introduces significant conformational constraints and enhances proteolytic stability, which are desirable properties for therapeutic peptide candidates.
Incorporation into Conformationally Constrained Molecular Scaffolds
The N-methyl group of this compound restricts the rotation around the N-Cα bond, influencing the local peptide backbone conformation. This steric hindrance favors a trans to cis amide bond isomerization, which can be a key element in inducing specific secondary structures like β-turns and helices. While specific studies incorporating this compound into defined molecular scaffolds are not documented, the general principle is that its use would be strategic in designing peptides with predictable and rigid three-dimensional structures.
Potential Impact of this compound on Scaffold Conformation:
| Parameter | Influence of N-Methyl Group |
| Amide Bond Geometry | Increased propensity for cis conformation |
| Backbone Flexibility | Reduced rotational freedom |
| Secondary Structure | Potential to induce β-turns and other ordered structures |
| Proteolytic Stability | Increased resistance to enzymatic degradation |
Design and Synthesis of N-Methylated Peptide Analogues
This compound serves as a direct precursor for introducing N-methyl-D-valine residues into peptide chains. The synthesis of N-methylated peptide analogues often presents challenges, such as slower coupling kinetics due to the steric bulk of the N-methyl group. Specialized coupling reagents may be required to achieve efficient peptide bond formation. The benzyl (B1604629) ester and tosylate salt functionalities of the compound are protecting groups that are typically removed in subsequent synthetic steps.
General Synthetic Steps for Incorporating this compound:
Deprotection of the N-terminal protecting group of the growing peptide chain.
Coupling of this compound using appropriate activation and coupling reagents.
Removal of the benzyl ester protecting group from the C-terminus, often via hydrogenolysis.
Cleavage of the tosylate salt.
Utilization in Asymmetric Synthesis Beyond Peptide Chemistry
While this compound is inherently chiral due to the D-valine core, its application as a chiral ligand or catalyst precursor in broader asymmetric synthesis is not documented in available research.
Development as a Chiral Ligand or Catalyst Precursor
The structural motifs within this compound, such as the secondary amine and the potential for derivatization at the carboxyl group, could theoretically be exploited to create novel chiral ligands for metal-catalyzed reactions. However, no studies have been published that demonstrate such a development or application.
Stereoselective Construction of Complex Organic Molecules
As a chiral building block, this compound could potentially be used in the stereoselective synthesis of complex organic molecules where the N-methyl-D-valine fragment is incorporated into a larger non-peptidic scaffold. This remains a hypothetical application without direct supporting research.
Strategies for Site-Selective Functionalization of this compound
Research on the site-selective functionalization of this compound itself is not available. However, general strategies for the modification of amino acid derivatives could be applied.
Potential Functionalization Sites:
N-Methyl Group: While chemically inert, advanced C-H activation methodologies could potentially allow for further substitution.
Valine Side Chain (Isopropyl Group): Functionalization of the aliphatic side chain would require robust and selective C-H activation catalysts, and no such methods have been reported for this specific compound.
Benzyl Ester: The aromatic ring of the benzyl group could be subjected to electrophilic aromatic substitution, although this is more likely to be performed on the free amino acid before esterification.
Tosylate Counter-ion: The tosylate group is generally considered a leaving group and is not a site for functionalization of the primary molecule.
Potential in Automated Chemical Synthesis Platforms
The integration of N-methylated amino acids like this compound into peptides presents unique challenges and opportunities for automated chemical synthesis platforms. These platforms, which include robotic systems and automated peptide synthesizers, have revolutionized peptide production by increasing efficiency and reproducibility. libretexts.org
This compound, a protected form of N-methyl-D-valine, is particularly suited for solid-phase peptide synthesis (SPPS), the cornerstone of automated peptide synthesis. libretexts.orglibretexts.org The benzyl (Bzl) ester protects the C-terminus, while the tosylate (TosOH) salt improves its handling and solubility. The D-configuration of the valine residue can be strategically employed to enhance resistance to enzymatic degradation.
However, the incorporation of N-methylated amino acids, including N-methyl-D-valine, into a growing peptide chain is often challenging due to steric hindrance. The presence of the methyl group on the amide nitrogen slows down the coupling reaction compared to their non-methylated counterparts. nih.gov This can lead to incomplete reactions and the generation of deletion sequences, which complicates the purification of the final peptide.
To address these challenges, specialized protocols and reagents are often required in automated synthesis. Research has shown that for sterically hindered N-methylated amino acids, coupling reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) or PyBOP in combination with 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are more effective than standard coupling agents. nih.gov Automated synthesizers can be programmed to extend coupling times or perform double couplings for these challenging residues to ensure high yields.
Furthermore, the application of microwave energy in automated peptide synthesizers has shown promise in accelerating the coupling of sterically hindered amino acids. acs.orgcreative-peptides.combiotage.com Microwave heating can significantly reduce reaction times and improve coupling efficiency, making the incorporation of this compound more feasible and efficient in a fully automated fashion. acs.orgcnr.it
The table below summarizes the key considerations for incorporating this compound into automated synthesis platforms:
| Challenge | Mitigation Strategy | Key Benefit |
| Steric Hindrance | Use of potent coupling reagents (e.g., PyAOP, PyBOP/HOAt). | Improved coupling efficiency and reduced side reactions. nih.gov |
| Slow Reaction Kinetics | Extended coupling times or double coupling protocols. | Higher incorporation yields of the N-methylated residue. |
| Peptide Aggregation | Use of microwave-assisted synthesis. | Reduced aggregation and improved synthesis of difficult sequences. acs.org |
| ** solubility** | Tosylate salt form of the amino acid. | Enhanced solubility and easier handling in automated systems. |
As automated synthesis technology continues to advance, with the development of more sophisticated robotic systems and flow chemistry platforms, the integration of challenging building blocks like this compound is expected to become more seamless. cnr.it This will enable the routine synthesis of complex N-methylated peptides for various research and therapeutic applications.
Emerging Research Areas and Future Directions in N-Methylated Amino Acid Chemistry
The strategic incorporation of N-methylated amino acids into peptides has profound effects on their conformational properties and biological activity. This has opened up new avenues of research and is shaping the future of peptide-based drug discovery.
One of the most significant advantages of N-methylation is the enhancement of a peptide's pharmacokinetic properties. N-methylation can increase a peptide's resistance to proteolytic degradation, thereby extending its half-life in the body. nih.govnih.govpeptide.com It can also improve membrane permeability and oral bioavailability, which are major hurdles for many peptide therapeutics. nih.govsemanticscholar.org The future of N-methylated amino acid chemistry will likely see a greater emphasis on designing peptides with tailored pharmacokinetic profiles for specific therapeutic applications.
Novel Synthetic Methodologies:
While the synthesis of N-methylated amino acids and their incorporation into peptides can be challenging, new and more efficient synthetic methods are continuously being developed. These include:
On-resin N-methylation: This technique allows for the N-methylation of an amino acid residue after it has been incorporated into the peptide chain on the solid support. nih.gov This approach can simplify the synthesis of N-methylated peptides by avoiding the need to synthesize and incorporate individual N-methylated amino acid building blocks. nih.gov
Enzymatic N-methylation: Biocatalysis offers a highly specific and efficient way to introduce N-methyl groups into peptides. nih.gov Researchers are exploring the use of N-methyltransferases to selectively methylate specific amino acid residues in a peptide sequence. nih.gov This chemoenzymatic strategy has the potential to overcome some of the limitations of purely chemical synthesis. nih.gov
Improved Coupling Reagents and Protocols: The development of more powerful and selective coupling reagents continues to be an active area of research. These advancements will further facilitate the efficient incorporation of sterically hindered N-methylated amino acids in both manual and automated synthesis.
Applications in Constrained and Cyclic Peptides:
N-methylation plays a crucial role in the design of constrained and cyclic peptides. nih.govsemanticscholar.org By restricting the conformational flexibility of the peptide backbone, N-methylation can help to lock the peptide into its bioactive conformation, leading to increased potency and selectivity. nih.govsemanticscholar.org The future will likely see the development of more sophisticated strategies for using N-methylation in combination with other constraining techniques to create highly potent and specific peptide ligands for a wide range of biological targets.
Computational and In Silico Design:
Advances in computational chemistry and molecular modeling are enabling the in silico design of N-methylated peptides with desired properties. rsc.org By predicting the conformational effects of N-methylation, researchers can more rationally design peptides with improved activity and pharmacokinetic profiles. This computational approach, combined with high-throughput synthesis and screening, is expected to accelerate the discovery of novel N-methylated peptide therapeutics.
The following table highlights some of the key emerging research areas in N-methylated amino acid chemistry:
| Research Area | Focus | Potential Impact |
| Targeted Drug Delivery | Designing N-methylated peptides that can cross biological barriers, such as the blood-brain barrier. peptide.com | Treatment of central nervous system disorders and other difficult-to-treat diseases. |
| Modulation of Protein-Protein Interactions | Using N-methylated peptides to disrupt or stabilize protein-protein interactions involved in disease. | Development of novel therapeutics for a wide range of diseases, including cancer and infectious diseases. |
| Development of Novel Biomaterials | Incorporating N-methylated amino acids into peptides to create biomaterials with tailored properties. | Applications in tissue engineering, drug delivery, and diagnostics. |
| Chemoenzymatic Synthesis | Combining chemical and enzymatic methods for the efficient and selective synthesis of complex N-methylated peptides. | More sustainable and efficient production of N-methylated peptide drugs. nih.gov |
Q & A
Q. What ethical considerations apply when using N-Me-D-Val-OBzl·TosOH in collaborative studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
